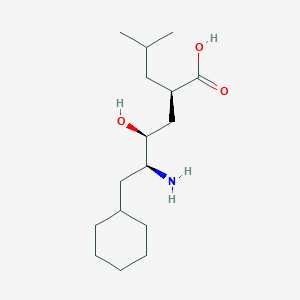
3-Fluoro-6-(4-Fluorophenyl)-2-Hydroxy-6-Oxohexa-2,4-Dienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid involves several steps. One common method includes the reaction of fluorinated aromatic compounds with suitable reagents under controlled conditions. Industrial production methods often utilize advanced techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, its unique properties make it a valuable tool for studying biological processes and developing pharmaceuticals. Industrial applications include its use in the production of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of 3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate various biological processes. Detailed studies on its molecular targets and pathways are available in scientific literature .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid exhibits unique properties due to its specific structure. Similar compounds include 3-fluoro-6-(4-fluorophenyl)picolinic acid and other fluorinated aromatic acids . These compounds share some chemical characteristics but differ in their reactivity and applications.
Properties
Molecular Formula |
C12H8F2O4 |
|---|---|
Molecular Weight |
254.19 g/mol |
IUPAC Name |
(2Z,4E)-3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C12H8F2O4/c13-8-3-1-7(2-4-8)10(15)6-5-9(14)11(16)12(17)18/h1-6,16H,(H,17,18)/b6-5+,11-9- |
InChI Key |
CPZFGNOKCMJZFO-BTHQEHEQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=C(\C(=O)O)/O)/F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=C(C(=O)O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(Benzyloxy)carbonyl]-N-[(1S,2S)-2-hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide](/img/structure/B10757418.png)
![N-[(2R,3S)-1-((2S)-2-{[(Cyclopentylamino)carbonyl]amino}-3-methylbutanoyl)-2-(1-formyl-1-cyclobutyl)pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B10757425.png)
![1-{7-Cyclohexyl-6-[4-(4-Methylpiperazin-1-Yl)benzyl]-7h-Pyrrolo[2,3-D]pyrimidin-2-Yl}methanamine](/img/structure/B10757430.png)
![1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide](/img/structure/B10757432.png)
![N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide](/img/structure/B10757434.png)

![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide](/img/structure/B10757463.png)
![4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}-2-(Trifluoromethyl)benzenesulfonamide](/img/structure/B10757464.png)
![2-Mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[A]heptalen-7-YL]acetamide](/img/structure/B10757469.png)

![(1R,3R)-5-[(2E)-3-{(1S,3R)-2,2,3-trimethyl-3-[6,6,6-trifluoro-5-hydroxy-5-(trifluoromethyl)hex-3-yn-1-yl]cyclopentyl}prop-2-en-1-ylidene]cyclohexane-1,3-diol](/img/structure/B10757478.png)
![N-[4-({[5-(Dimethylamino)-1-Naphthyl]sulfonyl}amino)butyl]-3-Sulfanylpropanamide](/img/structure/B10757481.png)
![3-(3-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10757484.png)
